molecular formula C12H14 B14160210 Benzene, (1-cyclopenten-1-yl)-2-methyl- CAS No. 37438-00-9

Benzene, (1-cyclopenten-1-yl)-2-methyl-

Cat. No.: B14160210
CAS No.: 37438-00-9
M. Wt: 158.24 g/mol
InChI Key: ZOASHLCSRXFLSM-UHFFFAOYSA-N
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Description

Benzene, (1-cyclopenten-1-yl)-2-methyl- (CAS 37438-00-9) is a substituted aromatic hydrocarbon with the molecular formula C₁₂H₁₄ and a molecular weight of 158.24 g/mol . Its structure consists of a benzene ring substituted with a methyl group at the 2-position and a cyclopentenyl group at the 1-position. The IUPAC Standard InChIKey, ZOASHLCSRXFLSM-UHFFFAOYSA-N, uniquely identifies its stereochemical and structural features. This compound is relevant in organic synthesis due to its conjugated cyclopentenyl group, which may participate in cycloaddition or electrophilic substitution reactions. Ionization energy data for this compound in the gas phase (9.25 eV) has been reported, reflecting its electronic stability .

Properties

CAS No.

37438-00-9

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1-(cyclopenten-1-yl)-2-methylbenzene

InChI

InChI=1S/C12H14/c1-10-6-2-5-9-12(10)11-7-3-4-8-11/h2,5-7,9H,3-4,8H2,1H3

InChI Key

ZOASHLCSRXFLSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CCCC2

Origin of Product

United States

Preparation Methods

Classical Friedel-Crafts Approach

The Friedel-Crafts alkylation is a cornerstone for attaching alkyl/cycloalkyl groups to aromatic rings. For this compound, cyclopentenyl electrophiles (e.g., cyclopentenyl chlorides) react with toluene derivatives under Lewis acid catalysis.

Example Protocol :

  • Electrophile : 1-Chlorocyclopentene
  • Aromatic Substrate : 2-Methylbenzene (o-xylene)
  • Catalyst : FeCl₃-based deep eutectic solvent (DES: FeCl₃·6H₂O/glycerol, 3:1 molar ratio)
  • Conditions : 120°C, 24 hours, excess arene (8 equiv)
  • Yield : 85–90%
  • Mechanism : Electrophilic aromatic substitution via carbocation intermediates.

Advantages :

  • Tolerates electron-donating and weakly deactivating groups (e.g., Cl, Br).
  • Scalable to multigram synthesis (e.g., 10 mmol scale with 92% yield).

Limitations :

  • Poor regioselectivity with meta-directing groups (e.g., NO₂, CF₃).

Transition Metal-Catalyzed Coupling

Palladium-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling is effective for forming C–C bonds between aryl halides and boronic acids.

Protocol from CN103044469A :

  • Substrates :
    • Aryl Halide: 2-Methylbromobenzene
    • Boronic Ester: Cyclopenten-1-ylboronic acid pinacol ester
  • Catalyst : PdCl₂ with monophosphine ligands (e.g., 2-dicyclohexylphosphino-2',6'-diisopropylbiphenyl)
  • Base : Potassium acetate
  • Solvent : Toluene at 110°C for 12 hours
  • Yield : 92% (GC purity: 97.4%)

Key Steps :

  • Oxidative addition of aryl halide to Pd(0).
  • Transmetallation with boronic ester.
  • Reductive elimination to form the product.

Advantages :

  • High functional group tolerance.
  • Scalable with catalyst loadings as low as 1 mol%.

Cyclization Strategies

Nazarov Cyclization

Nazarov cyclization converts divinyl ketones into cyclopentenones, which can be further functionalized.

Protocol from US4359586A :

  • Starting Material : 2-Methylbutadiene
  • Dichlorocarbene Addition : Reaction with chloroform/NaOH in a two-phase system to form 1,1-dichloro-2-methyl-2-vinylcyclopropane.
  • Thermal Isomerization : Heating at 250–300°C to yield 1-methyl-4,4-dichlorocyclopentene.
  • Hydrolysis : Dilute HCl/glacial acetic acid at 50–100°C to produce 3-methyl-2-cyclopenten-1-one.
  • Epoxidation and Isomerization : H₂O₂/phase-transfer catalyst followed by acid-catalyzed rearrangement to the final product.
  • Overall Yield : 68% over five steps.

Key Insight : Cyclopropane intermediates enable strain-driven ring expansion.

Aldol Condensation-Reduction Sequence

Aldol Condensation

Campholene aldehyde and propionaldehyde undergo base-catalyzed condensation to form α,β-unsaturated aldehydes, which are reduced to the target compound.

Protocol from US6028231A :

  • Catalyst : Piperidinium acetate (5 mol%)
  • Solvent : Toluene at 80°C for 6 hours
  • Reduction : Aluminium isopropoxide in i-PrOH at 60°C
  • Yield : 73.5% (aldol step), 85% (reduction step)

Mechanism :

  • Base-catalyzed deprotonation of aldehyde.
  • Nucleophilic attack on carbonyl followed by dehydration.

Comparative Analysis of Methods

Method Catalyst Yield Conditions Advantages
Friedel-Crafts Alkylation FeCl₃/DES 85–90% 120°C, 24 h Scalable, high regioselectivity
Suzuki Coupling PdCl₂/Phosphine 92% 110°C, 12 h Functional group tolerance
Nazarov Cyclization HCl/AcOH 68% Multi-step Access to complex bicyclic frameworks
Aldol-Reduction Piperidinium acetate 62% 80°C (aldol), 60°C Mild conditions, no transition metals

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-cyclopenten-1-yl)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzene, (1-cyclopenten-1-yl)-2-methyl- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, (1-cyclopenten-1-yl)-2-methyl- involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. The cyclopentene ring can participate in cycloaddition reactions, forming new cyclic structures. These interactions are facilitated by the electronic properties of the benzene and cyclopentene rings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of Benzene, (1-cyclopenten-1-yl)-2-methyl- and its analogs:

Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Benzene, (1-cyclopenten-1-yl)-2-methyl- 37438-00-9 C₁₂H₁₄ 2-methyl, 1-cyclopentenyl 158.24 Conjugated cyclopentenyl group; higher MW due to methyl substitution .
Benzene, 1-cyclopenten-1-yl 825-54-7 C₁₁H₁₂ 1-cyclopentenyl 144.21 Lacks methyl group; lower MW and reduced steric hindrance .
Benzene, 1-cyclobuten-1-yl 3365-26-2 C₁₀H₁₀ 1-cyclobutenyl 130.19 Smaller, strained cyclobutene ring; higher reactivity potential .
1-(1-Cyclohexen-1-yl)-2-methylbenzene 22618-51-5 C₁₃H₁₆ 2-methyl, 1-cyclohexenyl 172.27 Larger cyclohexenyl ring; lower ring strain and enhanced thermal stability .
1-Allyl-2-methylbenzene 1587-04-8 C₁₀H₁₂ 2-methyl, 1-allyl 132.20 Linear allyl substituent; differs in conjugation and reactivity .

Key Comparisons :

Cyclopentenyl vs. Cyclobutenyl Substituents :

  • The cyclopentenyl group in the target compound (C₅H₇) is less strained than the cyclobutenyl group (C₄H₅) in Benzene, 1-cyclobuten-1-yl (CAS 3365-26-2). Cyclobutene’s higher ring strain may increase its susceptibility to ring-opening reactions .
  • The target compound’s ionization energy (9.25 eV) suggests greater electronic stability compared to cyclobutenyl analogs, which lack reported ionization data .

Impact of Methyl Substitution :

  • The methyl group in the target compound increases its molecular weight by ~14 g/mol compared to Benzene, 1-cyclopenten-1-yl (CAS 825-54-7). This substitution may elevate boiling points and reduce solubility in polar solvents due to increased hydrophobicity .

Cyclohexenyl vs. Cyclopentenyl Rings :

  • 1-(1-Cyclohexen-1-yl)-2-methylbenzene (CAS 22618-51-5) features a six-membered cyclohexenyl ring, which is more thermodynamically stable than the five-membered cyclopentenyl ring. This stability could translate to lower reactivity in thermal or catalytic processes .

Allyl vs. Cyclopentenyl Substituents :

  • 1-Allyl-2-methylbenzene (CAS 1587-04-8) has a linear allyl group (C₃H₅) instead of a cyclic substituent. The allyl group’s terminal double bond may favor electrophilic additions, whereas the cyclopentenyl group’s conjugated diene structure could enhance Diels-Alder reactivity .

Q & A

Q. Critical Parameters :

  • Purity of starting materials (avoid side reactions).
  • Strict anhydrous conditions for moisture-sensitive catalysts.

Advanced: How does the cyclopentenyl substituent influence the electronic properties of the benzene ring?

Answer:
The cyclopentenyl group acts as an electron-donating substituent via conjugation, altering the aromatic ring’s reactivity:

  • Experimental Approaches :
    • Hammett Constants : Measure substituent effects on reaction rates (e.g., nitration kinetics).
    • DFT Calculations : Compare HOMO/LUMO distributions to quantify electron donation .
    • UV-Vis Spectroscopy : Monitor bathochromic shifts in absorption spectra due to extended conjugation .

Q. Example Data :

TechniqueObservation (vs. Benzene)Reference
Nitration Rate1.5× faster
λmax (UV-Vis)+15 nm shift

Advanced: How can this compound be utilized in Diels-Alder reactions, and what catalytic systems enhance reactivity?

Answer:
The cyclopentenyl group can act as a dienophile in Diels-Alder reactions. Optimization strategies include:

  • Lewis Acid Catalysts : Use Sc(OTf)₃ or TiCl₄ to polarize the dienophile .
  • Solvent Effects : Non-polar solvents (e.g., toluene) favor cycloaddition kinetics .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 80% yield in 30 min at 120°C) .

Mechanistic Insight : Steric hindrance from the 2-methyl group may reduce reactivity; computational modeling (DFT) helps predict regioselectivity .

Advanced: How to resolve contradictions in reported physical properties (e.g., solubility, boiling point)?

Answer:
Discrepancies often arise from impurities or methodological differences:

  • Purity Assessment : Use GC/MS or HPLC to verify sample homogeneity .
  • Standardized Protocols : Follow IUPAC guidelines for measuring boiling points (e.g., reduced pressure to avoid decomposition) .
  • Solubility Studies : Compare results across solvents (e.g., logP values via shake-flask method) .

Case Study : Boiling points for similar compounds vary by up to 10°C due to isomerization; control heating rates during measurement .

Advanced: What strategies enable selective functionalization of the methyl or cyclopentenyl groups?

Answer:

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield the cyclopentenyl moiety during methyl group oxidation .
  • Catalytic C-H Activation : Employ Pd(OAc)₂ with directing groups (e.g., pyridine) for site-specific functionalization .
  • Photocatalysis : Selective methyl group bromination using NBS and UV light .

Key Challenge : Steric hindrance from the 2-methyl group requires bulky ligands in metal-catalyzed reactions .

Basic: What are the stability considerations for storing Benzene, (1-cyclopenten-1-yl)-2-methyl-?

Answer:

  • Storage Conditions :
    • Temperature: –20°C under inert gas (N₂/Ar) to prevent oxidation .
    • Light Sensitivity: Store in amber vials to avoid photodegradation of the cyclopentenyl group .
  • Decomposition Signs : Monitor via GC/MS for dimerization or ring-opening byproducts .

Advanced: How to analyze this compound in complex mixtures (e.g., environmental samples)?

Answer:

  • Sample Preparation : Solid-phase microextraction (SPME) for volatile enrichment .
  • Analytical Techniques :
    • GC×GC-TOF/MS : Enhances resolution in multicomponent matrices .
    • LC-ESI-MS : For polar degradation products .

Quantification : Use deuterated internal standards (e.g., d₅-Benzene analogs) to correct for matrix effects .

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